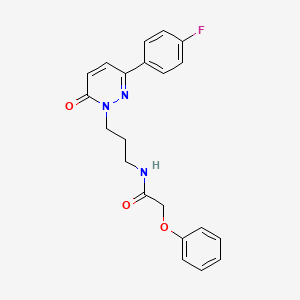
N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-phenoxyacetamide is a chemical compound that belongs to the class of pyridazines. It has been studied for its potential use as a therapeutic agent due to its unique structure and pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Discovery and Development of Kinase Inhibitors
- Kinase Inhibitors : Research has identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These have shown promise in tumor stasis in specific cancer models following oral administration (Schroeder et al., 2009).
Imaging and Diagnostic Applications
- Positron Emission Tomography (PET) : Fluoroethoxy and fluoropropoxy substituted compounds have shown high affinity and selectivity for peripheral benzodiazepine receptors, making them potential candidates for imaging in neurodegenerative disorders using PET (Fookes et al., 2008).
Antibacterial Agents
- Oxazolidinone Antibacterial Agents : Novel oxazolidinone analogs, including compounds with the 3-fluoro-4-(4-morpholinyl)phenyl group, have demonstrated in vitro antibacterial activities against various clinically important human pathogens (Zurenko et al., 1996).
Synthesis of Novel Chemical Compounds
- Synthesis of Pyridazin-3-one Derivatives : Research has established methods for synthesizing novel pyridazin-3-one derivatives, essential for developing various pharmacological agents (Ibrahim & Behbehani, 2014).
Mitochondrial Function and Toxicology Studies
- Mitochondrial Complex I Activity Studies : Studies using PET with specific probes like 18F-BCPP-BF have been conducted to assess mitochondrial complex I activity, potentially useful in evaluating drug-induced dysfunctions in organs like the liver and kidney (Ohba et al., 2016).
Histamine H3 Receptor Inverse Agonists
- Histamine H3 Receptor Antagonists/Inverse Agonists : Compounds such as 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one have been identified as potent, selective histamine H3 receptor inverse agonists, showing potential in the treatment of attentional and cognitive disorders (Hudkins et al., 2011).
Antinociceptive Activity
- Antinociceptive Compounds : Research has been conducted on pyridazinone derivatives for their antinociceptive activity, which could be useful in pain management (Doğruer et al., 2000).
Anti-Oxidant Potential
- Antioxidant Research : Synthesis and evaluation of derivatives for their antioxidant potential have been a significant area of study. This includes work on N′-benzylidene-2-(2-fluorobiphenyl)propanehydrazides (Zaheer et al., 2015) and other novel compounds with potential pharmaceutical applications.
Anticancer Activity
- Anticancer Derivatives : Synthesis of 3(2h)-one pyridazinone derivatives with potential anti-oxidant and anticancer activity has been explored. Molecular docking studies help in understanding their mechanism of action (Mehvish & Kumar, 2022).
Eigenschaften
IUPAC Name |
N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3/c22-17-9-7-16(8-10-17)19-11-12-21(27)25(24-19)14-4-13-23-20(26)15-28-18-5-2-1-3-6-18/h1-3,5-12H,4,13-15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXCOMYBWPTIKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
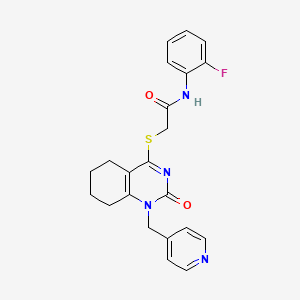
![8-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2831448.png)
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2831449.png)
![4-methoxy-N'-{[(3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepin-1-yl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B2831450.png)
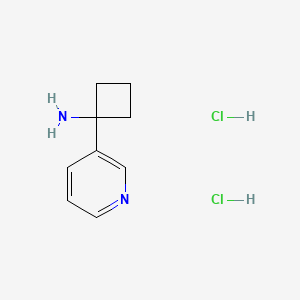
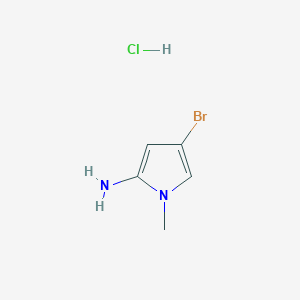
![2-Chloro-N-[cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]acetamide](/img/structure/B2831455.png)
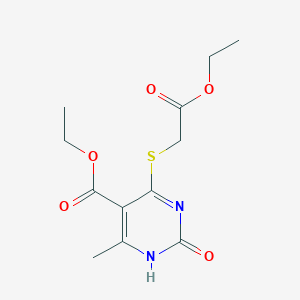

![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2831460.png)
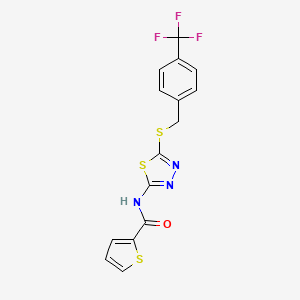

![N-(2,4-dimethylphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2831463.png)
![1,3-Bis(4-methylphenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2831467.png)
